Naloxegol-Oxalat

Übersicht

Beschreibung

Naloxegol Oxalate, also known as Movantik, is a peripherally-selective opioid antagonist . It is used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer . It works by treating constipation without reducing the pain-relieving effects of the opioid .

Synthesis Analysis

The synthesis of Naloxegol Oxalate involves an improved process for its preparation . The process involves the use of solid dispersion of Naloxegol Oxalate and intermediates thereof .Molecular Structure Analysis

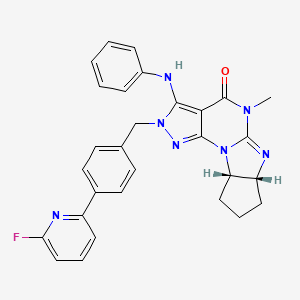

Naloxegol Oxalate is a PEGylated derivative of naloxone . Specifically, the 6-α-hydroxyl group of α-naloxol is connected via an ether linkage to the free hydroxyl group of a monomethoxy-terminated n=7 oligomer of PEG . The molecular formula of Naloxegol Oxalate is C36H55NO15 .Chemical Reactions Analysis

The primary route of Naloxegol Oxalate elimination is via hepatic metabolism, with renal excretion playing a minimal role . In clinical studies, six metabolites were found in feces, urine, or plasma, none of which have been identified as unique or disproportionate human metabolites .Physical And Chemical Properties Analysis

Naloxegol Oxalate has a molecular weight of 741.82 .Wissenschaftliche Forschungsanwendungen

Behandlung von opioidinduzierter Obstipation (OIC)

Naloxegol-Oxalat wird hauptsächlich zur Behandlung von opioidinduzierter Obstipation (OIC) bei erwachsenen Patienten mit chronischen nicht-krebsigen Schmerzen eingesetzt . Es wirkt, indem es Obstipation behandelt, ohne die schmerzlindernden Wirkungen von Opioiden zu reduzieren .

Peripher wirkender µ-Opioid-Rezeptor-Antagonist

Naloxegol ist ein peripher wirkender µ-Opioid-Rezeptor-Antagonist . Es wurde entwickelt, um die peripheren, aber nicht die zentralen Wirkungen von Opioiden bei therapeutischen Dosen zu antagonisieren .

Pharmakokinetik und Pharmakodynamik

Über einen breiten Dosisbereich scheinen die pharmakokinetischen Eigenschaften von Naloxegol zeit- und dosisunabhängig zu sein . Naloxegol wird schnell resorbiert, mit einer mittleren Zeit bis zur maximalen Plasmakonzentration von weniger als 2 Stunden .

Metabolismus und Elimination

Die Hauptelliminationsroute von Naloxegol ist der hepatische Metabolismus, wobei die renale Ausscheidung eine minimale Rolle spielt . In klinischen Studien wurden sechs Metaboliten in Fäkalien, Urin oder Plasma gefunden .

Wechselwirkung mit Cytochrom P450 (CYP) 3A4

Naloxegol ist ein sensibles Substrat von Cytochrom P450 (CYP) 3A4, und seine Exposition kann durch starke oder moderate CYP3A-Modulatoren signifikant verändert werden .

Bioverfügbarkeit

Nahrung erhöht die Bioverfügbarkeit von Naloxegol, und die relative Bioverfügbarkeit der Tablettenformulierung war nicht durch die Auflösung begrenzt

Wirkmechanismus

Target of Action

Naloxegol oxalate primarily targets the mu-opioid receptors . These receptors are predominantly found in the gastrointestinal tract and are responsible for the constipating effects of opioids .

Mode of Action

Naloxegol oxalate functions as a peripherally-acting mu-opioid receptor antagonist . It binds competitively to all three opioid receptor subtypes, with the highest affinity for mu . By antagonizing these receptors, naloxegol oxalate inhibits the opioid-induced delay of gastrointestinal transit time .

Biochemical Pathways

The primary biochemical pathway affected by naloxegol oxalate is the opioid receptor pathway in the gastrointestinal tract . By antagonizing the mu-opioid receptors, naloxegol oxalate inhibits the constipating effects of opioids, thereby facilitating normal gastrointestinal motility and transit .

Pharmacokinetics

Naloxegol oxalate exhibits linear and time-independent pharmacokinetics . It is rapidly absorbed, with a mean time to maximum plasma concentration of approximately 2 hours . The primary route of elimination is via hepatic metabolism, with renal excretion playing a minimal role . Naloxegol oxalate is a sensitive substrate of cytochrome P450 (CYP) 3A4, and its exposure can be significantly altered by strong or moderate CYP3A modulators .

Result of Action

The molecular and cellular effects of naloxegol oxalate’s action primarily involve the reversal of opioid-induced constipation . By antagonizing the mu-opioid receptors in the gastrointestinal tract, naloxegol oxalate decreases the constipating effects of opioids without impacting the pain-relieving effects of opioids in the central nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of naloxegol oxalate. For instance, food increases the bioavailability of naloxegol oxalate . Furthermore, the use of naloxegol oxalate is predicted to present an insignificant risk to the environment .

Safety and Hazards

Naloxegol Oxalate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is advised to move to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is recommended to wash off with copious amounts of water . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

Zukünftige Richtungen

Naloxegol Oxalate is taken on an empty stomach, at least 1 hour before or 2 hours after the first meal of the day . If the patient is unable to swallow the drug whole, it can be crushed and mixed in 4 ounces (120 mL) of water and drunk right away after mixing . The drug should be stored at room temperature between 20 and 25 degrees C (68 and 77 degrees F) .

Biochemische Analyse

Biochemical Properties

Naloxegol Oxalate exhibits linear and time-independent pharmacokinetics . The primary route of Naloxegol Oxalate elimination is via hepatic metabolism, with renal excretion playing a minimal role . It is a sensitive substrate of cytochrome P450 (CYP) 3A and its exposure is likely to be meaningfully altered by moderate and strong CYP3A modulators .

Cellular Effects

Naloxegol Oxalate functions as a peripherally-acting mu-opioid receptor antagonist in tissues such as the gastrointestinal tract, thereby decreasing the constipating effects of opioids .

Molecular Mechanism

Naloxegol Oxalate is an antagonist of opioid binding at the mu-opioid receptor . When administered at the recommended dose levels, Naloxegol Oxalate functions as a peripherally-acting mu-opioid receptor antagonist .

Temporal Effects in Laboratory Settings

Over a wide dose range, the pharmacokinetic properties of Naloxegol Oxalate appear to be time-and dose-independent . Naloxegol Oxalate is rapidly absorbed, with mean time to maximum plasma concentration of less than 2 hours .

Metabolic Pathways

Naloxegol Oxalate is metabolized primarily by the CYP P450 3A4 enzyme system and undergoes enterohepatic recycling . In a mass balance study in humans, a total of 6 metabolites were identified in plasma, urine, and feces .

Eigenschaften

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6)/t28-,29+,32-,33-,34+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYIRXLCPODKLG-VUTNLTPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCOCCOCCOCCO[C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159395 | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354744-91-4 | |

| Record name | Naloxegol oxalate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354744914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxegol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NALOXEGOL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65I14TNM33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)

![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B560042.png)